(4-Boc-amino-piperidin-1-YL)-pyridin-3-YL-acetic acid

Description

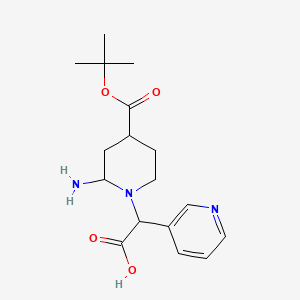

Chemical Structure and Properties The compound 2-Amino-4-(tert-butoxycarbonyl)piperidin-1-ylacetic acid (molecular formula: C₁₂H₁₆N₂O₄, molecular weight: 252.27 g/mol) features a piperidine ring with a tert-butoxycarbonyl (Boc)-protected amine at position 4, linked via an acetic acid moiety to a pyridin-3-yl group . This structure is critical in medicinal chemistry, where the Boc group serves as a protective moiety for amines during synthesis, while the pyridine ring contributes to hydrogen bonding and π-π interactions in biological systems. Synonyms include tert-Butoxycarbonylamino-pyridin-3-yl-acetic acid and 2-((tert-Butoxycarbonyl)amino)-2-(pyridin-3-yl)acetic acid .

Properties

CAS No. |

885276-22-2 |

|---|---|

Molecular Formula |

C17H25N3O4 |

Molecular Weight |

335.4 g/mol |

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]-2-pyridin-3-ylacetic acid |

InChI |

InChI=1S/C17H25N3O4/c1-17(2,3)24-16(23)19-13-6-9-20(10-7-13)14(15(21)22)12-5-4-8-18-11-12/h4-5,8,11,13-14H,6-7,9-10H2,1-3H3,(H,19,23)(H,21,22) |

InChI Key |

GLSNAIAFLOZBEC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCN(C(C1)N)C(C2=CN=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(tert-butoxycarbonyl)piperidin-1-ylacetic acid typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. One common method involves the use of Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between boronic acids and halides . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and automated synthesis can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(tert-butoxycarbonyl)piperidin-1-ylacetic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

Reduction: The nitro group can be reduced back to an amino group.

Substitution: The tert-butoxycarbonyl group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Substitution reactions may involve reagents like trifluoroacetic acid for deprotection or other nucleophiles for functional group exchange.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can regenerate the amino group.

Scientific Research Applications

Drug Development

The compound has been investigated for its potential as a therapeutic agent in various diseases due to its unique chemical structure. Notably, it features a piperidine core, which is known for its versatility in medicinal chemistry.

Case Studies

-

Antiviral Activity : Research has highlighted the compound's effectiveness against certain viral infections. For instance, derivatives of β-amino acids, including those with piperidine structures, have shown promising antiviral properties against viruses such as the hepatitis A virus and herpes simplex virus .

Compound Virus Targeted Activity Level A-87380 Tobacco mosaic virus High A-192558 Neuraminidase inhibitor Moderate - Antimicrobial Properties : The incorporation of the β-amino acid moiety has led to the synthesis of compounds exhibiting significant antibacterial activity. These compounds can inhibit bacterial growth and may serve as leads for developing new antibiotics .

Biomaterials

The compound's ability to form stable complexes with biomolecules makes it a candidate for developing novel biomaterials. Its application in creating bioactive ligands has been explored, particularly in designing materials that can interact with biological systems effectively.

Research Findings

Studies have shown that β-amino acid-based materials can enhance biological stability and reduce proteolytic degradation, making them suitable for drug delivery systems .

Peptide Synthesis

The compound serves as a building block in peptide synthesis, particularly in creating β-peptides that exhibit improved stability and biological activity compared to traditional peptides. This application is crucial in developing therapeutic peptides that can withstand enzymatic degradation.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Virus | Observed Activity |

|---|---|---|

| Antiviral | Hepatitis A Virus | Significant |

| Antiviral | Herpes Simplex Virus | Moderate |

| Antibacterial | Various Bacterial Strains | High |

Table 2: Chemical Structure Comparison

| Compound Name | Structure |

|---|---|

| 2-Amino-4-(tert-butoxycarbonyl)piperidin-1-ylacetic acid | Chemical Structure |

| Related β-amino Acid Derivative | Related Compound |

Mechanism of Action

The mechanism of action of 2-Amino-4-(tert-butoxycarbonyl)piperidin-1-ylacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Piperidine vs. Piperazine Derivatives

Compound : 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(pyridin-3-yl)acetic acid (CAS: 885274-51-1)

- Key Difference : Replacement of the piperidine ring with a piperazine ring (a six-membered ring with two nitrogen atoms).

- Altered electronic properties may affect binding affinity to biological targets (e.g., enzymes or receptors) .

Pyridine vs. Thiophene Substitutions

Compound: (4-BOC-Amino-piperidin-1-yl)-thiophen-3-yl-acetic acid

- Key Difference : Substitution of the pyridin-3-yl group with a thiophen-3-yl group.

- Implications :

- Thiophene’s sulfur atom introduces distinct electronic properties (e.g., polarizability and resonance effects), which may alter interactions with hydrophobic binding pockets.

- Reduced aromaticity compared to pyridine could decrease π-π stacking efficiency but improve metabolic stability due to sulfur’s resistance to oxidation .

Modifications to the Acid Chain

Compound: (S)-2-Amino-4-((tert-butoxycarbonyl)amino)butanoic acid

- Key Difference: Replacement of the acetic acid moiety with a butanoic acid chain.

- Implications: The longer chain may increase conformational flexibility, enabling interactions with deeper binding sites. Potential trade-offs in solubility due to increased hydrophobicity .

Substituted Phenyl Derivatives

Compounds: 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl) derivatives

- Key Difference : Introduction of chloro or substituted phenyl groups on the pyridine ring.

- Implications :

Comparative Data Table

Biological Activity

2-Amino-4-(tert-butoxycarbonyl)piperidin-1-yl(pyridin-3-yl)acetic acid is a synthetic organic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring, an amino group, and a pyridine moiety. The tert-butoxycarbonyl (Boc) group acts as a protective group for the amino function, enhancing stability and solubility. The molecular formula is , with a molecular weight of approximately 325.40 g/mol .

Biological Activity

Research indicates that compounds with similar structures exhibit diverse pharmacological activities. The biological activity of 2-Amino-4-(tert-butoxycarbonyl)piperidin-1-yl(pyridin-3-yl)acetic acid has been predicted through computational methods, suggesting potential applications in various therapeutic areas:

- Antiviral Activity : Similar compounds have shown efficacy against viral infections, including those caused by the herpes simplex virus (HSV) and other RNA viruses .

- Anticancer Properties : Investigations into related indolyl-pyridinyl compounds have revealed their ability to induce cell death through mechanisms such as methuosis, which may provide a novel approach to cancer treatment .

Synthesis Methods

The synthesis of 2-Amino-4-(tert-butoxycarbonyl)piperidin-1-yl(pyridin-3-yl)acetic acid can be achieved through several methodologies:

- Boc Protection : The amino group can be protected using the Boc group to enhance stability during subsequent reactions.

- Pyridine Coupling : The introduction of the pyridine moiety typically involves coupling reactions with appropriate pyridine derivatives.

- Acidic Hydrolysis : Following synthesis, the Boc group can be removed through acidic hydrolysis to yield the active form of the compound.

Research Findings and Case Studies

A variety of studies have explored the biological activity of similar compounds:

Case Study: Antiviral Activity

In a study evaluating antiviral properties, compounds structurally related to 2-Amino-4-(tert-butoxycarbonyl)piperidin-1-yl(pyridin-3-yl)acetic acid demonstrated significant activity against HSV and other viral pathogens. These findings suggest that modifications to the piperidine or pyridine rings could enhance efficacy against specific viral targets .

Q & A

Q. Q1. What are standard synthetic routes for preparing 2-Amino-4-(tert-butoxycarbonyl)piperidin-1-ylacetic acid?

Methodological Answer: The compound can be synthesized via a multi-step approach:

Boc Protection : The piperidine amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in anhydrous DMF or THF, often with a base like DIPEA to maintain pH >8 .

Coupling Reaction : The Boc-protected piperidine is coupled to pyridinyl acetic acid derivatives using carbodiimide-based reagents (e.g., PyBOP/HOBt) in DMF under inert atmospheres. For example, PyBOP (125 mg, 0.24 mmol) and HOBt (32 mg, 0.24 mmol) with DIPEA (60 µL, 0.35 mmol) effectively activate carboxylic acids for amide bond formation .

Deprotection : Final Boc removal is achieved with HCl/dioxane or TFA in dichloromethane, followed by neutralization and purification via column chromatography .

Q. Q2. How is the Boc-protected intermediate characterized to confirm structural integrity?

Methodological Answer: Characterization involves:

- NMR : ¹H and ¹³C NMR to verify Boc-group integration (e.g., tert-butyl protons at δ 1.4 ppm) and piperidine/pyridine ring conformations .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₂₀N₂O₄: calculated 294.303, observed 294.301) .

- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients (e.g., 95% purity threshold) .

Advanced Research Questions

Q. Q3. How can conflicting yields in coupling reactions be resolved when synthesizing this compound?

Data Contradiction Analysis: Discrepancies in yields (e.g., 60–85% in similar protocols) often arise from:

- Reagent Ratios : Excess PyBOP (1.5 eq.) relative to carboxylic acid improves activation but may increase side products. Optimize stoichiometry using kinetic studies .

- Solvent Choice : Anhydrous DMF minimizes hydrolysis but can retain water traces. Pre-drying solvents over molecular sieves or switching to DMA (dimethylacetamide) may improve consistency .

- Temperature Control : Reactions at 0–5°C reduce racemization in chiral intermediates, as seen in protocols for ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)acetate synthesis .

Q. Q4. What crystallographic methods are suitable for resolving stereochemical ambiguities in the piperidine ring?

Methodological Answer:

- X-ray Crystallography : Use PHENIX software for structure solution via molecular replacement. Phaser-2.1 is ideal for resolving chiral centers in Boc-protected piperidines by leveraging prior piperidine fragment libraries .

- Electron Density Maps : Anomalous dispersion data (e.g., SAD/MAD) at 1.2 Å resolution can differentiate between axial/equatorial substituents on the piperidine ring .

- Validation Tools : MolProbity in PHENIX checks Ramachandran outliers and clash scores to validate stereochemical assignments .

Q. Q5. How does the Boc group influence the compound’s stability under varying pH conditions?

Experimental Design:

- Acid Sensitivity : Boc deprotection rates are pH-dependent. Monitor via:

- Buffering Agents : Use Cs₂CO₃ or NaHCO₃ (as in Protocol 1.b ) to stabilize Boc groups during basic aqueous workups.

Q. Q6. What analytical strategies address spectral overlap in NMR for pyridinyl and piperidinyl protons?

Methodological Answer:

- 2D NMR : COSY and HSQC resolve overlapping signals (e.g., pyridin-3-yl H2/H4 protons at δ 8.3–8.5 ppm vs. piperidine H2/H6 at δ 3.5–4.0 ppm) .

- Solvent Screening : Deuterated DMSO-d₆ enhances proton dispersion compared to CDCl₃, reducing signal crowding .

- Dynamic Exchange Studies : Variable-temperature NMR (e.g., 25–60°C) identifies conformational flexibility in the piperidine ring, which may obscure integration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.